Vat blue 6

Übersicht

Beschreibung

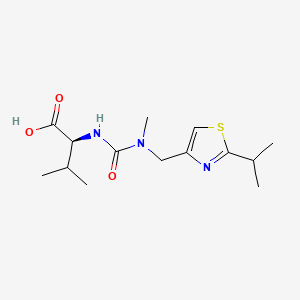

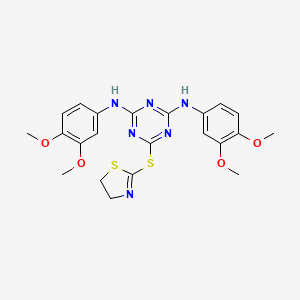

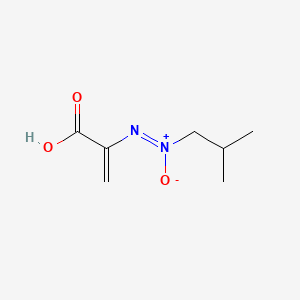

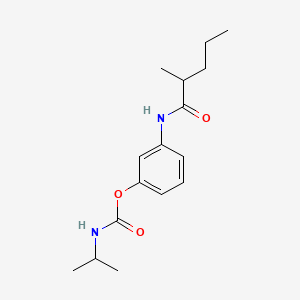

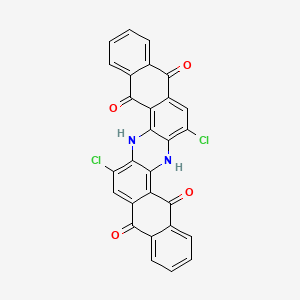

Vat Blue 6, also known as C.I. Vat Blue 6, is a vat dye used for cotton fabrics dyeing . It is a blue-green powder with the molecular formula C28H12Cl2N2O4 . Its molecular weight is 511.31 .

Synthesis Analysis

The synthesis of Vat Blue 6 involves complex chemical reactions. A study on vat dyeing at room temperature suggests that the vat dyeing process has to go through reduction phase for solubilisation, dyeing, and oxidation phases at specific conditions . Another source mentions the use of sodium dithionite (Na2S2O4) as a reducing agent, which converts the dye to its soluble “leuco” form .

Molecular Structure Analysis

The molecular structure of Vat Blue 6 is characterized by the presence of two chlorine atoms, two nitrogen atoms, and four oxygen atoms in its structure . The IUPAC name for Vat Blue 6 is 15,30-dichloro-2,17-diazaheptacyclo [16.12.0.0 3,16 .0 4,13 .0 6,11 .0 19,28 .0 21,26 ]triaconta-1 (30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone .

Chemical Reactions Analysis

Vat dyes, including Vat Blue 6, require a reducing agent to solubilize them. The most common reducing agent is sodium dithionite (Na2S2O4), which converts the dye to its soluble “leuco” form. Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .

Physical And Chemical Properties Analysis

Vat Blue 6 is a blue-green powder . It is insoluble in water, acetone, alcohol, and toluene, but slightly soluble in hot chloroform and o-chlorophenol . The molecular weight of Vat Blue 6 is 511.31 .

Wissenschaftliche Forschungsanwendungen

Enzymatic Reduction in Textile Dyeing

Vat Blue 6, like other vat dyes, traditionally requires chemical reduction for dyeing, producing toxic effluents. A study by Božič et al. (2009) explored the use of a β-nicotinamide adenine dinucleotide disodium salt (NADH)-dependent reductase from Bacillus subtilis for enzymatic reduction of vat dyes. This method, applied to CI Vat Blue 1, demonstrated a more eco-friendly alternative to conventional dyeing, reducing environmental impact.

Camouflage and NIR Region Applications

Goudarzi et al. (2014) investigated the use of Vat Blue 6, among other vat dyes, for camouflaging cotton fabrics in the visible and near-infrared (NIR) regions. The study here found that Vat Blue 6, when used at specific concentrations, effectively mimicked the reflectance profile of greenish leaves, making it suitable for military and other camouflage applications.

Textile Industry Innovations

A study conducted by Moustafa (2018) delved into a new technique using light for fixing solubilized vat dyes, including Vat Blue 6. This technique was part of innovations in creating smart textiles that respond to environmental conditions such as photochromism. The full study can be found here.

Environmental Impact and Degradation

Wang et al. (2022) explored the degradation process of Vat Blue 4, another vat dye similar to Vat Blue 6, focusing on optimizing the culture conditions for Pseudomonas aeruginosa WYT, which degrades the dye. While specifically addressing Vat Blue 4, this research here sheds light on the broader environmental impact and potential bioremediation strategies for vat dyes, including Vat Blue 6.

Application in Energy Storage

Kang et al. (2022) discussed the use of commercialized Vat Blue 4, closely related to Vat Blue 6, as a promising anode in Li-ion batteries. Their research here highlighted how Vat Blue 4, supported by graphene, showed improved electrochemical performance, suggesting potential applications of vat dyes in energy storage technologies.

Wirkmechanismus

Target of Action

Vat Blue 6, also known as Blue K, is primarily used as a dye in textile dyeing processes . Its primary targets are the fibers of textiles, particularly cotton and rayon . The dye interacts with these fibers to impart a brilliant blue color .

Mode of Action

Vat Blue 6 is a vat dye, which means it is insoluble in water. To be applied to textiles, it must first be reduced to its leuco form in an alkaline solution . This reduction process transforms the dye into a soluble form that can penetrate the fibers of the textile. Once the dye is absorbed by the fibers, it is re-oxidized, returning to its original insoluble form. This oxidation process fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .

Pharmacokinetics

The dye is slightly soluble in hot chloroform, o-chlorophenol, and pyridine, but insoluble in water, acetone, alcohol, and toluene Once the dye is reduced and absorbed by textile fibers, it exhibits strong binding and resistance to removal, indicating a potential for bioaccumulation .

Result of Action

The primary result of Vat Blue 6’s action is the imparting of a brilliant blue color to textiles . On a molecular level, this involves the dye forming strong bonds with the fibers of the textile. On a cellular level, in the context of potential exposure during textile dyeing processes, the dye could potentially interact with cells, but the specific effects would depend on the extent and route of exposure .

Action Environment

The action of Vat Blue 6 is influenced by several environmental factors. The dyeing process requires an alkaline environment for the reduction of the dye to its leuco form . Temperature is another important factor, with higher temperatures promoting the solubility of the dye . The dye is also sensitive to light and air, which can cause it to revert to its insoluble form . In terms of stability, Vat Blue 6 is known for its excellent light-fastness and wash-fastness, which means the color it imparts to textiles remains stable even after prolonged exposure to light and repeated washing .

Safety and Hazards

Vat Blue 6 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Relevant Papers

One relevant paper is a study on vat dyeing at room temperature . This paper presents a novel method of vatting and dyeing using bacterial cell lysate at room temperature followed by air oxidation. The study shows promising results regarding improvement in dye uptake, faster dyeing, and better levelness along with their fastness properties .

Eigenschaften

IUPAC Name |

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCDBQWJXSAYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044532 | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Vat Blue 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Vat blue 6 | |

CAS RN |

130-20-1, 39456-82-1, 57284-96-5 | |

| Record name | Blue K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vat Blue 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAT BLUE 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,16-Dichloroindanthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C BLUE NO. 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL2KQB85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Vat Blue 6 suitable for camouflage applications, particularly in the near-infrared (NIR) region?

A1: Vat Blue 6 possesses a molecular structure that enables it to absorb and reflect light in a manner similar to green leaves, particularly in the NIR region []. This property makes it valuable for camouflage applications, as it allows fabrics dyed with Vat Blue 6 to blend with foliage and become less detectable in both the visible and NIR spectrum.

Q2: How does the concentration of Vat Blue 6 affect its camouflage properties?

A2: Research indicates that the camouflage effectiveness of Vat Blue 6 is influenced by its concentration []. Specifically, a concentration of 0.85% on weight of fiber (owf) and 1.2% owf was found to exhibit a reflectance curve closely resembling that of green leaves, outperforming other concentrations and dyes like C.I. Vat Yellow 2 and C.I. Vat Red 13.

Q3: Can Vat Blue 6 be combined with other dyes to achieve specific camouflage shades?

A3: Yes, Vat Blue 6 can be mixed with other vat dyes, such as C.I. Vat Red 13, to create specific shades for camouflage purposes []. Studies have successfully used these dyes to achieve standard shades like NATO and forest green on cotton fabrics. These mixtures retained their camouflage properties in both the visible and NIR regions.

Q4: How does dyeing cotton fabrics with Vat Blue 6 impact the adsorption of antibacterial agents like silver and copper particles?

A4: Dyeing cotton fabrics with Vat Blue 6 enhances the adsorption of silver and copper particles, which are commonly used as antibacterial agents []. This suggests that Vat Blue 6 can be incorporated into textile treatments to enhance their antibacterial properties. The mechanism behind this improved adsorption might be related to changes in the fabric's surface properties induced by the dye.

Q5: What are the advantages of using Vat Blue 6 in the formulation of environment-friendly dyes?

A5: Vat Blue 6 forms a key component in environment-friendly blue vat dye formulations []. This is largely due to its ability to achieve high diffusivity and dispersing stability in suspension form, minimizing the need for harsh chemicals and processes typically associated with traditional dye production. These formulations often incorporate multiple dispersing agents alongside Vat Blue 6 to achieve these desirable properties.

Q6: How does the chemical structure of vat dyes like Vat Blue 6 affect their dyeing properties on different fabrics?

A7: The chemical structure of Vat Blue 6 and similar vat dyes significantly impacts their dyeing characteristics on various fabrics []. For instance, vat dyes containing -NHCO- and -NH- groups, while offering vibrant colors, can undergo hydrolysis and overreduction, particularly on polyester fabrics at high temperatures. This highlights the importance of carefully selecting vat dyes and optimizing dyeing conditions based on the target fabric and desired outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.